3-((1-(4-Ethylphenyl)ethyl)amino)butanamide

Catalog No.
S16159363
CAS No.
M.F
C14H22N2O
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((1-(4-Ethylphenyl)ethyl)amino)butanamide

Product Name

3-((1-(4-Ethylphenyl)ethyl)amino)butanamide

IUPAC Name

3-[1-(4-ethylphenyl)ethylamino]butanamide

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c1-4-12-5-7-13(8-6-12)11(3)16-10(2)9-14(15)17/h5-8,10-11,16H,4,9H2,1-3H3,(H2,15,17)

InChI Key

ZQARJYZAXJBHMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(C)CC(=O)N

3-((1-(4-Ethylphenyl)ethyl)amino)butanamide is a complex organic compound characterized by its unique structure, which includes a butanamide backbone with an ethylphenyl group attached via an ethylamine linkage. The compound can be represented by the molecular formula C15H22N2OC_{15}H_{22}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural formula reveals that it contains an amide functional group, which is significant for its biological activity and potential applications in pharmaceuticals.

The chemical behavior of 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide can be explored through various reactions typical for amides and amines. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The amine can participate in alkylation reactions, allowing for the introduction of various alkyl groups.

These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.

3-((1-(4-Ethylphenyl)ethyl)amino)butanamide has been studied for its biological properties, particularly as an inhibitor of certain neurotransmitter transporters. Research indicates that compounds with similar structures may exhibit activity against GABA transporters, which are crucial in regulating neurotransmission and have implications in treating neuropathic pain and other neurological disorders . The specific biological activity of this compound may vary based on its structural modifications and the presence of substituents.

The synthesis of 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide typically involves multi-step organic reactions:

  • Formation of the Ethylamine Linkage: Starting from 4-ethylphenyl ethylamine, this step may involve reductive amination or alkylation processes.
  • Amidation: The reaction of the ethylamine with butyric acid or its derivatives leads to the formation of the butanamide structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

This synthetic route emphasizes the importance of selecting appropriate reagents and conditions to achieve optimal yields.

The applications of 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide are primarily found in pharmaceutical research. Potential uses include:

  • Neurological Disorders: As a modulator of neurotransmitter systems, it may be explored for treating conditions such as anxiety or depression due to its interaction with GABA transporters.
  • Anti-inflammatory Agents: Similar compounds have shown anti-inflammatory properties, suggesting potential therapeutic roles in inflammatory diseases.

Interaction studies are crucial to understanding how 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide interacts with biological targets. Preliminary studies involving GABA transporters indicate that modifications in the structure can significantly influence binding affinity and inhibitory potency . Further research is needed to elucidate these interactions fully, including kinetic studies and structure-activity relationship analyses.

Several compounds share structural similarities with 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide. These include:

Comparison Table

Compound NameStructural FeaturesBiological Activity
3-((1-(4-Ethylphenyl)ethyl)amino)butanamideButanamide with ethylphenyl and ethylamine linkagePotential GABA transporter inhibitor
N-(4-Ethylphenyl)-2-amino-butanamideButanamide with 4-ethylphenyl groupSimilar activity
4-Aminobutanamide DerivativesVaried side chains on butanamideGABA transporter inhibitors
N-Benzyl-2-amino-butanamideBenzene ring instead of ethyleneRelated activity

This comparison highlights the uniqueness of 3-((1-(4-Ethylphenyl)ethyl)amino)butanamide in its specific structural features while also emphasizing its potential therapeutic applications based on its biological activity. Further studies are necessary to explore its full potential and efficacy compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

234.173213330 g/mol

Monoisotopic Mass

234.173213330 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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